Dimethyl {5-[(4-fluorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and an oxazole ring
Preparation Methods
The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Phosphonate Group Addition:
Chemical Reactions Analysis
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Scientific Research Applications
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(FURAN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other similar compounds, such as:
Fluorophenyl Derivatives: These compounds share the fluorophenyl group and exhibit similar chemical reactivity.
Furan-Containing Compounds: Compounds with furan rings have comparable aromatic properties and can undergo similar chemical reactions.
Oxazole Derivatives: These compounds have the oxazole ring and are studied for their biological activity and synthetic utility.
Properties
Molecular Formula |
C16H16FN2O5P |
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Molecular Weight |
366.28 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H16FN2O5P/c1-21-25(20,22-2)16-15(18-10-11-5-7-12(17)8-6-11)24-14(19-16)13-4-3-9-23-13/h3-9,18H,10H2,1-2H3 |
InChI Key |
GCTBKIIRWONUSX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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